molecular formula C15H11N3 B2912559 4-(1H-benzimidazol-1-ylmethyl)benzonitrile CAS No. 118001-91-5

4-(1H-benzimidazol-1-ylmethyl)benzonitrile

Cat. No. B2912559
CAS RN: 118001-91-5
M. Wt: 233.274
InChI Key: KZMYEQMVROHICO-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-1-ylmethyl)benzonitrile, also known as 4-BzMBN, is a chemical compound belonging to the family of benzimidazoles. It is a heterocyclic aromatic compound, which is widely used in scientific research and laboratory experiments. 4-BzMBN has a wide range of applications, including biochemical and physiological effects, synthesis methods, and mechanisms of action.

Scientific Research Applications

Pharmaceutical Research

This compound has been used in pharmaceutical research due to its potential biological activities . Benzimidazole and its derivatives, including this compound, show biological activities such as antibacterial, antifungal, antimicrobial, and anticancer .

Hemolytic Activity

The compound has been studied for its hemolytic activity on whole venous human donor blood at concentrations of 100, 200, and 300 µg/mL . The study found that the compound exhibits high biological activity and enters erythrocytes faster than the initial phenols .

Synthesis of Glycosides

The compound has been used in the synthesis of glycosides . Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety. They play numerous important roles in living organisms and are useful in medicine and industry .

Crystal Structure Analysis

The compound has been used in crystal structure analysis . The benzimidazole ring system of the compound is inclined to the benzene ring . The crystal structure features O—H N and C—H O hydrogen bonding and C—H and – interactions .

Construction of Coordination Polymers

The compound has been used to construct coordination polymers with different metal ions . Coordination polymers are a class of compounds with high porosity and diverse structures, which makes them useful in a variety of material science applications .

Chelating Properties

Compounds having carboxylic acid as a functional group, including this compound, have shown chelating properties . This means they can form several bonds to a single metal ion, making them useful in many areas, including water treatment, food fortification, and medicine .

Safety And Hazards

  • Toxicity : Assessments indicate low acute oral toxicity (category 4) .
  • Eye Damage : The compound poses a risk of serious eye damage (category 1) .

Future Directions

: Sigma-Aldrich. (2024). 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile. Retrieved from here.

properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c16-9-12-5-7-13(8-6-12)10-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMYEQMVROHICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile

CAS RN

118001-91-5
Record name 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
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